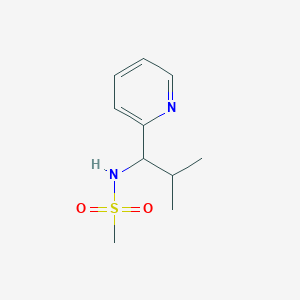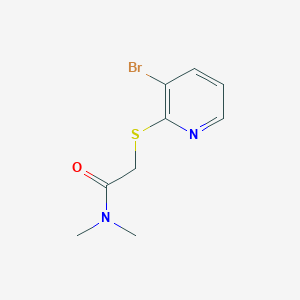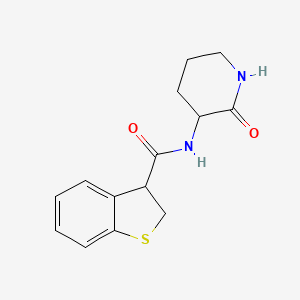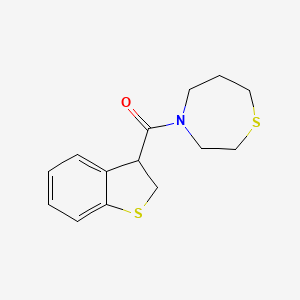
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide (referred to as MPPMS) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The exact mechanism of action of MPPMS is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPPMS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPPMS has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
MPPMS has been shown to have a variety of biochemical and physiological effects. In cancer cells, MPPMS has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In neurons, MPPMS has been shown to have neuroprotective effects through the upregulation of neurotrophic factors and the inhibition of oxidative stress. In cardiovascular cells, MPPMS has been shown to have vasodilatory effects through the activation of potassium channels and the inhibition of calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPMS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of research fields. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on MPPMS. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other cancer drugs. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MPPMS and its potential side effects.
Métodos De Síntesis
MPPMS can be synthesized through a multistep process, starting with the reaction of 2-methylpyridine with propylene oxide to form 2-methyl-1-(prop-2-enoxy)pyridinium. This intermediate is then reacted with sodium methanesulfonate to form MPPMS. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
MPPMS has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurological research, and cardiovascular research. In cancer research, MPPMS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, MPPMS has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiovascular research, MPPMS has been shown to have vasodilatory effects and improve blood flow, making it a potential candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)10(12-15(3,13)14)9-6-4-5-7-11-9/h4-8,10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORLHWSAZRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)


